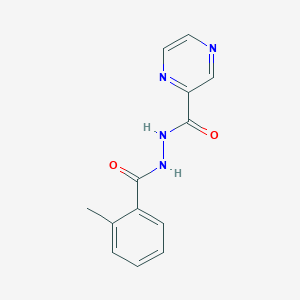
N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide, also known as MPCH, is a pyrazine derivative that has been extensively studied for its potential applications in various fields of science. The compound has shown promising results in the field of medicinal chemistry, biochemistry, and agricultural science.
作用機序
The mechanism of action of N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can lead to the inhibition of angiogenesis and tumor growth. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as MMPs and COX-2. In addition, this compound has been found to have antioxidant properties by scavenging free radicals. The compound has also been found to have hypoglycemic effects by increasing insulin sensitivity. This compound has been found to have low toxicity and is well-tolerated in animals.
実験室実験の利点と制限
The advantages of using N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide in lab experiments include its low toxicity, well-tolerated nature, and promising results in various fields of science. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability. In addition, the compound has a short half-life, which can affect its efficacy.
将来の方向性
There are several future directions for the study of N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide. One of the future directions is to optimize the synthesis method to increase the yield of the compound. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans. In addition, the compound can be further studied for its potential applications in other fields of science such as agriculture and environmental science. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
In conclusion, this compound is a pyrazine derivative that has shown promising results in various fields of science. The compound has potential applications in medicinal chemistry, biochemistry, and agricultural science. The synthesis method of this compound involves the reaction of 2-methylbenzoylhydrazine and 2-pyrazinecarboxylic acid in the presence of a dehydrating agent. The compound exerts its effects by inhibiting various enzymes and signaling pathways. This compound has various biochemical and physiological effects and has low toxicity. The compound has advantages and limitations for lab experiments and several future directions for study.
合成法
The synthesis of N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide involves the reaction of 2-methylbenzoylhydrazine and 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The product is then purified by recrystallization to obtain pure this compound. The yield of this compound can be increased by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
科学的研究の応用
N'-(2-methylbenzoyl)-2-pyrazinecarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have hypoglycemic effects by increasing insulin sensitivity.
特性
IUPAC Name |
N'-(2-methylbenzoyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-4-2-3-5-10(9)12(18)16-17-13(19)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXOJZQCUKIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

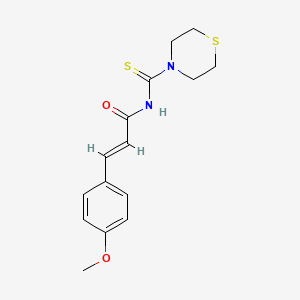
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
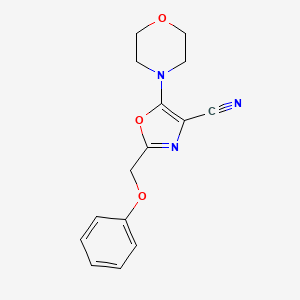
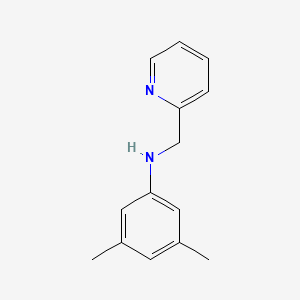
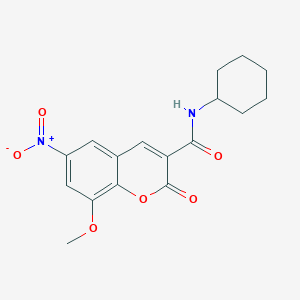
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)
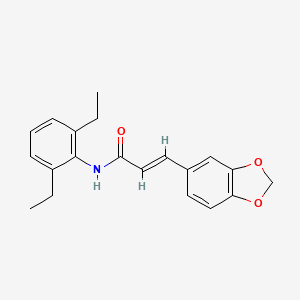


![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
